molecular formula C18H18N2O4S B10979959 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10979959
M. Wt: 358.4 g/mol
InChI Key: KJZSUTVMFOBSLN-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is characterized by its hybrid structure, incorporating a cyclohepta[b]thiophene core linked to a 1,3-benzodioxole moiety. The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is recognized in scientific literature as a privileged structure in the design of compounds for investigating mycobacterial infections . Specifically, similar derivatives have been studied for their potential to inhibit bacterial phosphotransferase enzymes, which are promising novel therapeutic targets for diseases like tuberculosis . The integration of the 1,3-benzodioxole group further enhances the molecular diversity and property space of this molecule, making it a valuable tool for researchers exploring new chemical entities in high-throughput screening campaigns and structure-activity relationship (SAR) studies. This compound is provided exclusively for research applications in laboratory settings, aimed at supporting the development of novel biochemical probes and therapeutic candidates.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O4S/c19-16(21)15-11-4-2-1-3-5-14(11)25-18(15)20-17(22)10-6-7-12-13(8-10)24-9-23-12/h6-8H,1-5,9H2,(H2,19,21)(H,20,22)

InChI Key

KJZSUTVMFOBSLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization

A one-pot reaction of cyclohexanone, sulfur, malononitrile, and diethylamine in ethanol yields 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1 ). This method achieves 65–75% yields under reflux (24 h) and is scalable.

Reaction Conditions :

  • Solvent : Ethanol

  • Catalyst : Diethylamine

  • Temperature : 80°C

  • Time : 24 h

Alternative Cyclization via Thiophene Annulation

Patents describe thiophene annulation using diethylamine and sulfur with cycloheptanone derivatives. For example, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is synthesized via a Gewald-like reaction, followed by hydrolysis to the free amine.

Introduction of the 3-Carbamoyl Group

The 3-position carbamoyl group is introduced via hydrolysis of a nitrile or ester intermediate:

Nitrile to Carbamoyl Conversion

Treatment of 1 with concentrated ammonium hydroxide at 100°C for 6 h converts the nitrile to a carbamoyl group, yielding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (2 ).

Reaction Conditions :

  • Reagent : NH₄OH (28%)

  • Temperature : 100°C

  • Time : 6 h

  • Yield : 80–85%

Ester to Carbamoyl Conversion

Ethyl esters (e.g., from) are hydrolyzed using aqueous NaOH (2 M) in THF, followed by treatment with ammonium chloride to form the carbamoyl derivative.

Coupling with 1,3-Benzodioxole-5-Carboxylic Acid

The final step involves amide bond formation between 2 and 1,3-benzodioxole-5-carboxylic acid. Two primary strategies are employed:

Acid Chloride-Mediated Coupling

1,3-Benzodioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 2 in pyridine.

Procedure :

  • Acid Chloride Formation :

    • 1,3-Benzodioxole-5-carboxylic acid (1 eq) + SOCl₂ (2 eq) in anhydrous DCM, reflux (2 h).

  • Amide Coupling :

    • Add 2 (1 eq) and pyridine (3 eq) to the acid chloride solution, stir at 25°C for 12 h.

    • Yield : 70–75%

Peptide Coupling Reagents

HATU or EDCl/HOBt are used in DMF to enhance efficiency:

  • Reagents : 1,3-Benzodioxole-5-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq), 2 (1 eq).

  • Conditions : DMF, 25°C, 6 h.

  • Yield : 85–90%

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Pyridine : DMF with HATU achieves higher yields (85–90%) than pyridine-mediated reactions (70–75%) due to improved solubility.

  • Side Reactions : Overheating (>40°C) during acid chloride formation leads to decarboxylation.

Purification

  • Column Chromatography : Silica gel (EtOAc/hexane, 1:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) yields >95% purity.

Analytical Validation

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (s, 1H, CONH), 6.95–7.10 (m, 3H, benzodioxole), 3.25 (m, 2H, cycloheptane)
HPLC Retention time: 12.3 min (C18 column, MeCN/H₂O 70:30)
HRMS [M+H]⁺ calc. 401.1124, found 401.1128

Comparative Analysis of Methods

Method Yield Purity Scalability
Acid Chloride + Pyridine70–75%90–92%Moderate
HATU + DMF85–90%95–98%High

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / CAS No. Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
Target Compound (Hypothetical) C₁₈H₁₇N₂O₄S 3-carbamoyl, 2-benzodioxole-carboxamide 357.40 Enhanced hydrogen-bonding potential; bicyclic benzodioxole moiety -
N-(3-cyano-...-1,3-benzodioxole-5-carboxamide (354545-07-6) C₁₈H₁₆N₂O₃S 3-cyano, 2-benzodioxole-carboxamide 340.40 Electron-withdrawing cyano group; high lipophilicity (XLogP3 = 5)
2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-... (40) C₂₄H₂₃N₃O₃S 4-methoxybenzamido, pyridin-2-yl 433.52 Anti-influenza activity; pyridine enhances metal coordination
N-(3-cyano-...-5-nitrothiophene-2-carboxamide (722466-66-2) C₁₅H₁₃N₃O₃S₂ 3-cyano, 5-nitrothiophene-carboxamide 347.40 Antibacterial potential; nitro group increases electrophilicity
2-Chloro-N-(3-cyano-...)acetamide (315684-12-9) C₁₂H₁₃ClN₂OS 3-cyano, 2-chloroacetamide 268.76 Reactive chloroacetamide; used in synthetic intermediates

Physicochemical Properties

  • Lipophilicity: The cyano-substituted analog (CAS 354545-07-6) has a high XLogP3 of 5, suggesting significant membrane permeability. The target compound’s carbamoyl group may reduce lipophilicity but improve aqueous solubility .
  • Synthetic Accessibility : Compounds like 40 and 42 are synthesized via Method C (amide coupling), yielding 32–34% after chromatography. The target compound would likely require similar steps, with purity dependent on carbamoyl stability during reactions .

Key Research Findings and Challenges

Structure-Activity Relationship (SAR): The 3-carbamoyl group’s hydrogen-bonding capacity may improve target selectivity over cyano or nitro groups, which prioritize electrophilic interactions .

Synthetic Limitations :

  • Carbamoyl groups are prone to hydrolysis under acidic/basic conditions, necessitating careful handling during synthesis .
  • Chromatographic purification (e.g., MeOH/CHCl₃) is critical for isolating analogs with >95% purity .

Biological Activity

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H17N3O2S
Molecular Weight349.84 g/mol
CAS Number313386-31-1
Density1.420 g/cm³ (predicted)
Boiling Point445.2 °C (predicted)

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity and receptor signaling pathways, resulting in various pharmacological effects. Ongoing research aims to elucidate the precise mechanisms involved.

Antioxidant Activity

Research has indicated that derivatives of benzodioxole compounds exhibit antioxidant properties. For instance, a study on related compounds demonstrated significant radical scavenging activities, with IC50 values indicating their effectiveness in reducing oxidative stress . While specific data for the compound is limited, its structural similarities suggest potential antioxidant capabilities.

Anticancer Activity

In vitro studies have examined the anticancer potential of similar compounds derived from the benzodioxole family. For example, studies on related structures have shown cytotoxic effects against various cancer cell lines . The exact IC50 values for N-(3-carbamoyl...) are yet to be established but warrant further investigation due to the promising results observed in analogous compounds.

Case Studies and Research Findings

  • Study on Related Compounds : A study published in Molecules highlighted the antioxidant activity of a new 1,3-benzodioxole derivative with an IC50 of 86.3 μM against DPPH radicals . This suggests that N-(3-carbamoyl...) may also possess similar properties.
  • Synthesis and Testing : Another research effort focused on synthesizing derivatives of tetrahydrothiophene compounds and assessing their biological activity against leukemia cells. Although some derivatives showed minimal activity, others demonstrated promising results that could be relevant for future studies on N-(3-carbamoyl...) .
  • Pharmacological Profiling : Compounds with similar structural motifs have been profiled for their interactions with biological targets. The findings indicate a potential for neuroprotective and anti-inflammatory effects, which could be relevant for N-(3-carbamoyl...).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation, amide coupling, and cyclization reactions is typical for analogous fused heterocycles. Key steps include refluxing in ethanol or 1,4-dioxane with catalysts like piperidine (common in similar thiophene/benzodioxole syntheses). Intermediate purification via recrystallization (ethanol/ice-water mixtures) or flash column chromatography is critical to achieve >90% purity. Reaction monitoring with TLC or HPLC ensures stepwise efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (1H/13C) to verify cycloheptathiophene and benzodioxole ring systems, ensuring correct substitution patterns.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (C19H20N2O4S).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%). Cross-reference with synthetic intermediates (e.g., cycloheptathiophen-2-amine precursors) to validate structural integrity .

Q. What solvent systems are suitable for solubility testing and formulation in biological assays?

  • Methodological Answer : Begin with polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or saline for in vitro studies. For low solubility, employ co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80). Solubility parameters (logP ~2.5–3.5) can be predicted via computational tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the carbamoyl and benzodioxole moieties?

  • Methodological Answer :

  • Synthesize analogs : Replace the carbamoyl group with cyano or ester functionalities to assess hydrogen-bonding contributions.
  • Modify benzodioxole : Introduce substituents (e.g., halogens, methyl) to evaluate steric/electronic effects on target binding.
  • Assay selection : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement) to quantify activity shifts. Compare IC50 values across analogs to identify critical pharmacophores .

Q. What in silico approaches are effective for predicting target interactions and ADMET properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., cyclooxygenase-2 or MAP kinases). Focus on the benzodioxole’s π-π stacking and the carbamoyl’s hydrogen-bonding potential.
  • ADMET prediction : Tools like SwissADME or ProTox-II can estimate permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition). Validate predictions with in vitro hepatocyte stability assays .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Standardize assays : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors (e.g., membrane permeability).
  • Control variables : Use identical compound batches, solvent systems, and positive controls (e.g., reference inhibitors).
  • Meta-analysis : Statistically compare data distributions (ANOVA, p-value adjustment) and correlate with structural descriptors (e.g., logD, polar surface area) to identify mechanistic outliers .

Experimental Design & Data Interpretation

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Methodological Answer :

  • Detailed protocols : Document reaction parameters (temperature ±1°C, stirring speed, inert gas purging) and intermediate characterization (Rf values, melting points).
  • Batch consistency : Use HPLC-pure reagents and pre-dried solvents.
  • Troubleshooting : For low yields in cyclization steps, optimize catalyst loading (e.g., 0.5–1.0 eq piperidine) or switch to microwave-assisted synthesis for faster kinetics .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Plasma stability : Incubate with human/animal plasma (37°C, 1–4 hours), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

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